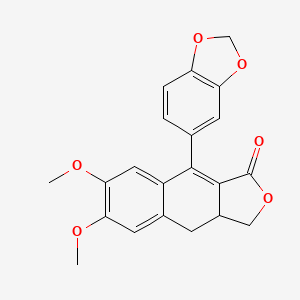
Collinusin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Collinusin is a natural product found in Cleistanthus collinus with data available.
Scientific Research Applications
1. Synthesis and Catalytic Applications
Collinusin, a natural lignan lactone, has been synthesized using asymmetric hydrogenation, which is significant for organic synthesis (Morimoto, Chiba, & Achiwa, 1989). The efficient synthesis of collinusin has implications for its application in various catalytic processes.
2. Antibacterial and Antifungal Properties
Collinusin has shown potential in combating bacterial and fungal infections. Studies have highlighted its efficacy in inhibiting the growth of specific pathogens, making it a promising candidate for pharmaceutical applications (Cropp, Wilson, & Reynolds, 2000).
3. Neuroprotective and Antioxidant Effects
Research has indicated that collinusin may have neuroprotective properties, particularly in combating oxidative stress in the brain. This could be significant in the development of treatments for neurodegenerative diseases (Jayanthi, Raveendran, & Basu, 2009).
4. Application in Organic Chemistry
Collinusin's unique structure makes it a valuable molecule in organic chemistry, particularly in the synthesis of complex organic compounds. Its properties can be leveraged in creating new synthetic pathways (Epifano, Genovese, Marcotullio, & Curini, 2008).
5. Pharmaceutical Development
Collinusin's role in the synthesis of pharmaceuticals like doramectin, an antiparasitic agent, showcases its importance in drug development. Its involvement in various biosynthetic pathways underlines its pharmaceutical relevance (Wang et al., 1996).
properties
Product Name |
Collinusin |
|---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3 |
InChI Key |
TYNZRPOBMSNIAX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
synonyms |
collinusin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



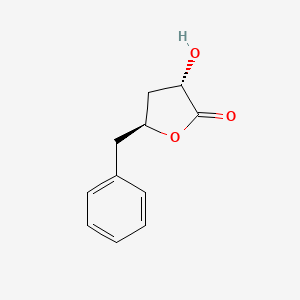
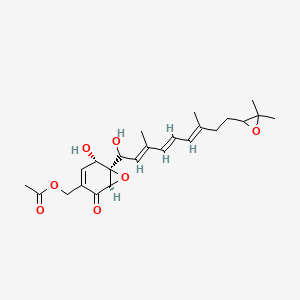
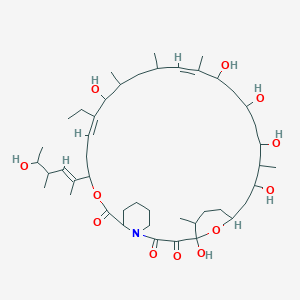
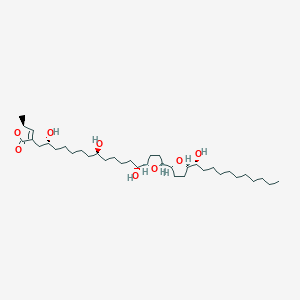
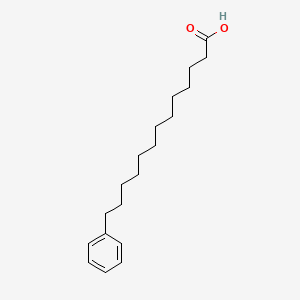
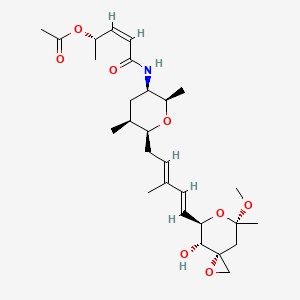



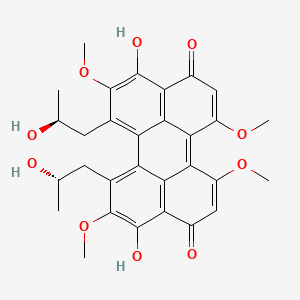

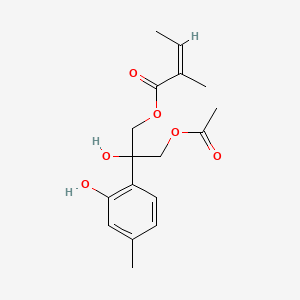
![(1S,2R,4R,6S,7S,8R)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one](/img/structure/B1247531.png)
